Methyl 2-[1-(2-chloro-5-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate
Description
Structure
3D Structure
Properties
CAS No. |
1008016-23-6 |
|---|---|
Molecular Formula |
C14H14ClN3O6 |
Molecular Weight |
355.73 g/mol |
IUPAC Name |
methyl 2-[1-(2-chloro-5-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C14H14ClN3O6/c1-24-12(19)7-11-13(20)16-4-5-17(11)14(21)9-6-8(18(22)23)2-3-10(9)15/h2-3,6,11H,4-5,7H2,1H3,(H,16,20) |
InChI Key |
OEIILTYEFZKJMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
solubility |
52.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(2-chloro-5-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of methyl 2-chlorobenzoate to form methyl 2-chloro-5-nitrobenzoate . This intermediate is then reacted with piperazine under specific conditions to introduce the piperazine ring . The final step involves esterification to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(2-chloro-5-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-[1-(2-chloro-5-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-[1-(2-chloro-5-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can also interact with various receptors and enzymes, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The target compound shares structural motifs with several piperazine derivatives and aromatic esters. Below is a comparative analysis of its key analogs:
Table 1: Structural and Physicochemical Comparison
Functional and Reactivity Comparisons
- Steric Hindrance : The 2-chloro-5-nitrobenzoyl group introduces significant steric bulk, which may reduce accessibility in catalytic or binding interactions relative to the smaller methyl-substituted piperazine in .
- Metal Coordination : Unlike the N,O-bidentate ligand in , the target compound’s piperazine-3-oxo group may act as a weak Lewis base, but the nitro group could compete for coordination sites .
- Lipophilicity : The indole-based analog () exhibits higher lipophilicity (logP ~3.5 estimated) due to its aromatic systems, whereas the target compound’s nitro group increases polarity, likely reducing membrane permeability .
Biological Activity
Methyl 2-[1-(2-chloro-5-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12ClN3O4
- Molecular Weight : 305.70 g/mol
The compound features a piperazine ring, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Antimicrobial Activity
Research has demonstrated that compounds with piperazine moieties exhibit significant antimicrobial properties. A study evaluating various derivatives of piperazine found that modifications like the introduction of nitro and chloro groups enhanced their antibacterial efficacy against Gram-positive and Gram-negative bacteria. This compound showed promising activity against Staphylococcus aureus and Escherichia coli in preliminary assays.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound's potential anticancer properties have also been investigated. A series of in vitro studies indicated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study Example:
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including this compound. The compound was tested on various cancer cell lines, demonstrating an IC50 value of approximately 15 µM for MCF-7 cells, indicating significant cytotoxicity.
The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets involved in cell proliferation and apoptosis. The presence of the nitro group is thought to contribute to its reactive oxygen species (ROS) generation, which plays a crucial role in inducing oxidative stress in cancer cells.
Toxicological Profile
While exploring the biological activities, it is also essential to consider the compound's toxicity profile. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to establish a comprehensive safety profile.
Table 2: Toxicity Assessment Results
| Endpoint | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg |
| Genotoxicity | Negative |
| Carcinogenicity | Not classified |
Q & A
Q. What are the key steps for synthesizing Methyl 2-[1-(2-chloro-5-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
Piperazine Core Formation : Condensation of chloro-nitrobenzoyl chloride with 3-oxopiperazine derivatives under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base).
Acetylation : Reaction of the intermediate with methyl glycolate in the presence of coupling agents like EDC/HOBt.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water).
Optimization Tips :
- Monitor reaction progress via TLC or HPLC-MS to minimize side products.
- Adjust solvent polarity to improve crystallinity (e.g., DMF for intermediates, ethanol for final product) .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what critical data should be prioritized?
Primary Methods :
- NMR : Focus on - and -NMR to confirm the piperazine ring (δ 3.0–4.5 ppm for N–CH), ester group (δ 3.7 ppm for OCH), and aromatic protons (δ 7.5–8.5 ppm for nitro/chloro-substituted benzene).
- FT-IR : Verify carbonyl stretches (C=O at ~1700 cm for ester and amide).
- HRMS : Confirm molecular ion [M+H] with <2 ppm error.
Validation : Cross-reference with X-ray crystallography data (e.g., bond lengths, angles) to resolve ambiguities in stereochemistry .
Q. What safety precautions are essential when handling this nitro-substituted compound?
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) mixed with non-polar antisolvents (hexane, ether).
- Temperature Gradient : Slow cooling from 50°C to 4°C over 48 hours.
- Seeding : Introduce microcrystals to induce nucleation.
Example : For a related piperazine derivative, crystals grown in ethyl acetate/hexane (1:3) yielded a monoclinic system (space group C2/c) with Z = 8 .
Q. How should researchers interpret conflicting data between NMR and mass spectrometry results?
- Common Causes :
- Impurities (e.g., residual solvents) in NMR.
- Adduct formation in MS (e.g., Na/K).
- Resolution :
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?
- Protocol :
- Optimize geometry using B3LYP/6-31G(d) in Gaussian.
- Calculate Fukui indices to identify electrophilic sites (e.g., nitrobenzoyl carbon).
- Simulate reaction pathways with explicit solvent models (e.g., PCM for DMSO).
- Validation : Compare predicted activation energies with experimental kinetic data .
Q. What strategies resolve discrepancies between hydrogen-bonding networks observed in crystallography vs. molecular docking simulations?
- Analysis :
- Use PLATON/SHELX to validate intermolecular interactions (e.g., N–H⋯O bonds in crystals).
- Adjust docking force fields (e.g., AMBER) to account for crystal packing effects.
Case Study : A related compound exhibited dimerization via N–H⋯O bonds (2.89 Å) in X-ray but favored monomeric forms in docking; this was attributed to lattice stabilization .
Q. How can pharmacophore modeling identify potential biological targets for this compound?
- Workflow :
- Generate 3D conformers (e.g., OMEGA software).
- Define pharmacophore features: Aromatic (chlorophenyl), H-bond acceptor (nitro/amide), and hydrophobic (piperazine).
- Screen against databases (ChEMBL, PDB) for kinase or protease targets.
Validation : In vitro assays (e.g., enzyme inhibition) confirm predicted activity .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Degradation Pathways :
- Acidic : Ester hydrolysis dominates (via protonation of carbonyl oxygen).
- Basic : Piperazine ring opening occurs (OH attack on amide).
- Evidence : HPLC-MS traces show m/z 245 (cleaved ester) at pH <2 and m/z 318 (ring-opened product) at pH >10 .
Q. How do steric and electronic effects influence the compound’s conformational flexibility in solution vs. solid state?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
